1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate is a carbohydrate compound with the molecular formula and Chemical Identification Number 18454344. It is classified as a sugar alcohol derivative, specifically a glucoside of D-mannitol. This compound is notable for its role in food science and pharmaceutical applications, particularly as a low-calorie sweetener and bulking agent. Additionally, it is a component of isomalt, a sugar substitute that is often used in sugar-free products .
The synthesis of 1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate can be achieved through enzymatic glycosylation processes or chemical methods involving the reaction of D-mannitol with glucose or its derivatives. Enzymatic synthesis typically employs glycosyltransferases that facilitate the transfer of the glucopyranosyl moiety to D-mannitol, resulting in the formation of the desired compound. This method is favored for its specificity and ability to produce high yields with fewer by-products .
The enzymatic synthesis requires careful optimization of conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. For chemical synthesis, the reaction conditions must be controlled to prevent unwanted side reactions, which can lead to lower yields or the formation of undesired products .
1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate can undergo hydrolysis under acidic or enzymatic conditions, breaking down into its constituent monosaccharides. This reaction is crucial for understanding its metabolic pathways and interactions within biological systems. The compound can also participate in Maillard reactions when heated with amino acids, contributing to flavor development in food processing .
The hydrolysis reaction can be monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to quantify the resulting monosaccharides and assess the kinetics of the reaction under various conditions.
In biological systems, 1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate acts primarily as a carbohydrate source. It is metabolized by specific enzymes that cleave the glycosidic bond, releasing D-mannitol and glucose. This process is essential for energy production and plays a role in osmotic regulation within cells .
Studies indicate that the enzymatic breakdown of this compound can vary based on the presence of specific enzymes such as amylases or glucosidases, which facilitate its utilization in metabolic pathways.
The compound demonstrates stability under normal storage conditions but may decompose upon prolonged heating or exposure to strong acids or bases. The presence of hydroxyl groups contributes to its reactivity and solubility characteristics .
1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate has several scientific uses:
1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate (GPM dihydrate) is one of two primary isomeric components of the sugar alcohol isomalt, where it exists in near-equimolar ratio with 6-O-α-D-glucopyranosyl-D-sorbitol (GPS). This disaccharide alcohol is synthesized via enzymatic transglycosylation of sucrose to isomaltulose, followed by catalytic hydrogenation. The resulting structure features an α-1,6 glycosidic bond linking glucose to mannitol, conferring exceptional crystallographic stability due to its dihydrate form. The mannitol moiety provides a symmetric C4 carbon chain with hydroxyl groups that enable extensive hydrogen-bonding networks, directly influencing the low hygroscopicity (water absorption <2% at 60% relative humidity) and high melting point (145–150°C) of isomalt mixtures [4] [7] [10].
GPM dihydrate’s crystalline lattice is characterized by orthorhombic unit cells stabilized by coordinated water molecules. These structural attributes enable isomalt to resist Maillard browning and hydrolytic degradation, even under high-temperature processing (e.g., candy manufacturing at 160°C). Its crystallinity profile differs markedly from monosaccharide polyols like sorbitol, which exhibit higher hygroscopicity and lower thermal resilience [5] .
Table 1: Physicochemical Properties of GPM Dihydrate vs. Common Sugar Alcohols
Property | GPM Dihydrate | Sorbitol | Xylitol | Mannitol |
---|---|---|---|---|
Melting Point (°C) | 145–150 | 93–97 | 92–96 | 165–168 |
Solubility (g/100g H₂O) | 24.5 | 235 | 169 | 18 |
Hygroscopicity | Low | High | Medium | Very Low |
Heat of Solution (J/g) | -39 | -111 | -153 | -121 |
Data compiled from [5] [9] [10]
As a non-cariogenic agent, GPM dihydrate inhibits dental caries by resisting fermentation by oral streptococci (e.g., Streptococcus mutans). Unlike sucrose, its α-1,6 glycosidic bond is hydrolysis-resistant to bacterial enzymes, preventing acidogenesis that demineralizes tooth enamel. Clinical studies confirm that isomalt formulations reduce plaque pH by <0.5 units versus >1.5 units for sucrose, aligning it with xylitol in caries prevention efficacy [1] [9].
In diabetic nutrition, GPM dihydrate exerts negligible effects on glycemic and insulinemic responses. Its metabolic inertia stems from limited small-intestinal absorption; only 35–45% is hydrolyzed to glucose and mannitol, while the remainder undergoes colonic fermentation to short-chain fatty acids. This results in a glycemic index (GI) of 2 and insulin index (II) of 6, starkly lower than sucrose (GI=65, II=115) [9] [10]. Sensory evaluations note its mild sweetness (45–60% of sucrose) and absence of bitter aftertastes, enabling its use as a bulk sweetener in sugar-free chocolates and baked goods without compromising palatability [5] .
Table 2: Functional Comparison of Sugar Alcohols in Food Applications
Parameter | GPM Dihydrate (Isomalt) | Maltitol | Erythritol | Sucrose |
---|---|---|---|---|
Relative Sweetness (%) | 45–60 | 80–90 | 60–70 | 100 |
Glycemic Index (GI) | 2 | 35 | 0 | 65 |
Dental Caries Risk | Non-cariogenic | Low | Non-cariogenic | High |
Caloric Value (kcal/g) | 2.0 | 2.4 | 0.2 | 4.0 |
In pharmaceutical direct-compaction excipients, GPM dihydrate exhibits plastic deformation synergy when blended with GPS. The equimolar mixture (marketed as galenIQ™721) enhances tabletability by balancing fragmentation (GPS) and ductility (GPM dihydrate). This duality increases tensile strength by 40–60% compared to pure components, while reducing ejection forces during tablet compression [4] [7].
The eutectic behavior of GPM-GPS mixtures lowers the glass transition temperature (Tg) by 15°C, facilitating particle bonding at lower pressures. This synergy enables robust mini-tablet production (2–3 mm diameter) with <1% weight variation—critical for pediatric dosage forms. Additionally, GPM dihydrate’s low water solubility (24.5 g/100mL) delays disintegration, allowing controlled API release when paired with superdisintegrants like crospovidone [4] [10].
Table 3: Performance Metrics of GPM-GPS Blends in Orodispersible Mini-Tablets
Parameter | GPM-GPS Blend (galenIQ™721) | Mannitol-Based Excipient |
---|---|---|
Flowability (Carr Index) | 15–18% | 20–25% |
Tensile Strength (MPa) | 1.8–2.2 | 1.2–1.5 |
Disintegration Time (sec) | 25–35 | 15–25 |
Hygroscopicity Increase | +0.8% (40°C/75% RH, 4 weeks) | +2.5% |
Adapted from stability studies in [4]
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